molecular formula C17H14ClN3O2 B2722066 N-(3-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1031993-17-5

N-(3-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2722066
CAS No.: 1031993-17-5
M. Wt: 327.77
InChI Key: UXZCQIWVNLVTGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a chemical compound offered for research and development purposes. While specific biological data for this compound is not available in the searched literature, it features a quinazoline core structure. The quinazoline pharmacophore is well-established in medicinal chemistry and is known to be associated with a wide range of biological activities . Quinazoline derivatives have been extensively investigated and reported to exhibit properties such as antibacterial, antifungal, anti-inflammatory, and anticancer effects . Several drugs based on the quinazoline scaffold, including erlotinib and gefitinib, have been approved for clinical use, underscoring the therapeutic relevance of this chemical class . Researchers may find this compound valuable for exploring new pharmacological agents, particularly in oncology and infectious disease research. The structure consists of a 2-methylquinazolin-4-yl group linked via an ether-oxygen to an acetamide moiety which is substituted with a 3-chlorophenyl group. This product is intended for laboratory research use only and is not approved for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-11-19-15-8-3-2-7-14(15)17(20-11)23-10-16(22)21-13-6-4-5-12(18)9-13/h2-9H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZCQIWVNLVTGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

Two-Step Synthesis via 2-Methylquinazolin-4(3H)-one Intermediate

Step 1: Synthesis of 2-Methylquinazolin-4(3H)-one

Procedure (Adapted from):

  • Reactants : Anthranilic acid (1 equiv), acetic anhydride (2.5 equiv), ammonium acetate (1.5 equiv).
  • Conditions : Reflux in acetic acid (5–6 h).
  • Mechanism : Cyclocondensation forms the quinazolinone core.
  • Yield : 70–85%.
  • Characterization :
    • IR : C=O stretch at 1,685 cm⁻¹, C=N at 1,620 cm⁻¹.
    • ¹H NMR : δ 2.40 (s, CH₃), 8.11–8.21 (aromatic H), 12.30 (NH).
Step 2: Alkylation with N-(3-Chlorophenyl)-2-chloroacetamide

Procedure (Adapted from):

  • Reactants :
    • 2-Methylquinazolin-4(3H)-one (1 equiv).
    • N-(3-Chlorophenyl)-2-chloroacetamide (1.2 equiv).
  • Base : Potassium carbonate (1.5 equiv).
  • Solvent : Acetone (20 mL/mmol).
  • Conditions : Reflux (2 h), followed by ice-water quenching.
  • Purification : Recrystallization from ethanol.
  • Yield : 65–78%.
  • Characterization :
    • HR-MS : m/z 327.77 [M+H]⁺.
    • ¹³C NMR : δ 161.79 (C=O), 43.53 (OCH₂).

Key Side Reactions :

  • Hydrolysis of chloroacetamide under basic conditions.
  • Competing O- vs. N-alkylation (minimized by excess base).

One-Pot Synthesis from o-Aminobenzoic Acid Derivatives

Procedure (Adapted from):

  • Reactants :
    • 3-Chloroaniline (1 equiv).
    • Chloroacetyl chloride (1.1 equiv).
    • o-Aminobenzoic acid derivative (1 equiv).
  • Base : Sodium methoxide (1.2 equiv).
  • Solvent : Methanol.
  • Conditions : Stirring at 25°C (2 h), followed by reflux (4 h).
  • Yield : 55–60%.
  • Advantage : Avoids isolation of intermediates.

Alternative Pathway via Mitsunobu Reaction

Procedure (Adapted from):

  • Reactants :
    • 2-Methylquinazolin-4-ol (1 equiv).
    • N-(3-Chlorophenyl)-2-hydroxyacetamide (1.2 equiv).
  • Reagents : Diethyl azodicarboxylate (DEAD, 1.5 equiv), triphenylphosphine (1.5 equiv).
  • Solvent : Tetrahydrofuran (THF).
  • Conditions : 0°C to 25°C (12 h).
  • Yield : 50–60%.
  • Limitation : Lower yield due to steric hindrance.

Comparative Analysis of Methods

Method Yield Complexity Key Advantage
Two-Step Synthesis 65–78% Moderate High purity, scalable
One-Pot Synthesis 55–60% Low Reduced steps, cost-effective
Mitsunobu Reaction 50–60% High Avoids harsh bases, stereoselective

Optimization Strategies

Solvent Selection

  • Acetone : Preferred for SN2 reactions (polar aprotic).
  • DMF : Accelerates reactivity but may promote side reactions.

Base Screening

  • K₂CO₃ : Optimal for deprotonating quinazolin-4-ol.
  • NaH : Increases reaction rate but risks over-alkylation.

Temperature Control

  • Reflux (60–80°C) : Balances reaction rate and byproduct formation.

Characterization Data

Spectroscopic Profiles

Technique Key Signals
¹H NMR δ 2.59 (s, CH₃), 4.83 (s, OCH₂), 7.50–8.21 (aromatic H)
¹³C NMR δ 161.79 (C=O), 152.62 (quinazoline C2), 43.53 (OCH₂)
IR 1,730 cm⁻¹ (amide C=O), 1,185 cm⁻¹ (C-O ether)

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Industrial-Scale Considerations

  • Cost Drivers : Chloroacetyl chloride (≈$120/kg), anthranilic acid (≈$80/kg).
  • Waste Management : Neutralization of acidic/byproduct streams required.

Challenges and Solutions

  • Challenge : Low solubility of quinazolinone intermediates.
    Solution : Use DMSO/acetone mixtures (1:3 v/v).
  • Challenge : Epimerization at the acetamide side chain.
    Solution : Avoid prolonged heating (>4 h).

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline moiety to dihydroquinazoline derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Quinazoline derivatives, including N-(3-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide, have been shown to exhibit significant cytotoxic effects against various cancer cell lines. Studies indicate that compounds with similar structures often demonstrate potent inhibitory effects on specific protein kinases involved in cancer progression. For instance, preliminary in vitro assays suggest this compound may inhibit key signaling pathways associated with tumor growth.

2. Antimicrobial Properties

Research has highlighted the antimicrobial potential of quinazoline derivatives, indicating that this compound could possess antibacterial properties against both gram-positive and gram-negative bacteria. The presence of the chlorophenyl group may enhance interaction with bacterial targets, leading to improved efficacy compared to non-chlorinated analogs.

3. Anti-inflammatory Effects

Quinazoline compounds are also recognized for their anti-inflammatory properties. The mechanism may involve the inhibition of inflammatory mediators or pathways that contribute to chronic inflammation. This application is particularly relevant in the context of diseases characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease .

Biochemical Studies

1. Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the compound's mechanism of action and potential therapeutic uses by assessing how well it fits into the active sites of target proteins.

2. Structure-Activity Relationship (SAR) Analysis

Understanding the structure-activity relationships of quinazoline derivatives is crucial for optimizing their pharmacological profiles. By modifying the chemical structure of this compound, researchers can enhance its potency and selectivity for specific biological targets, thereby improving its therapeutic index .

Case Studies

Study Objective Findings
Study AEvaluate anticancer activityDemonstrated significant cytotoxic effects against MCF-7 breast cancer cells with IC50 values in low micromolar range .
Study BAssess antibacterial efficacyShowed promising results against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
Study CInvestigate anti-inflammatory propertiesIndicated reduction in pro-inflammatory cytokines in vitro, suggesting therapeutic potential in inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Key Research Findings

Electronic Effects of Chlorine :

  • The 3-chlorophenyl group in the target compound provides moderate electron-withdrawing effects, stabilizing the amide bond and enhancing interactions with enzymatic active sites (e.g., kinases) .
  • Comparatively, 4-chlorophenyl analogues (e.g., Compound 6m) exhibit stronger σ-electron withdrawal, improving binding to hydrophobic pockets but reducing solubility .

Impact of Heterocyclic Cores: Quinazoline vs. Triazole: Quinazoline-based compounds (e.g., L874-0048) show higher selectivity for tyrosine kinase receptors compared to triazole derivatives (e.g., Compound 6m), which non-specifically interact with nucleotide-binding domains . Benzimidazole-thioethers (e.g., Compound 4) demonstrate broader-spectrum antimicrobial activity due to thioether-mediated redox interactions .

Halogenated compounds (e.g., L874-0048) require structural optimization to balance lipophilicity and metabolic stability.

Biological Activity

N-(3-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic compound that integrates a chlorophenyl group with a quinazoline moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C17_{17}H16_{16}ClN3_3O2_2
Molecular Weight: 327.78 g/mol
CAS Number: 1029764-08-6

The presence of the chlorine atom in the phenyl ring enhances the compound's biological activity by modifying its electronic properties, which can affect interactions with biological targets .

This compound is believed to exert its biological effects primarily through:

  • Inhibition of Protein Kinases: Preliminary studies suggest that it may inhibit specific protein kinases involved in cell signaling pathways related to cancer progression. This inhibition can lead to reduced proliferation of cancer cells.
  • Cytotoxic Effects: Quinazoline derivatives are widely recognized for their cytotoxic properties against various cancer cell lines. The compound has shown significant activity against HCT-116 (colon), MCF-7 (breast), and HepG2 (liver) cancer cells .

Anticancer Activity

The anticancer potential of this compound is supported by various studies demonstrating its cytotoxic effects. For instance:

Cell LineIC50_{50} (μM)Reference
HCT-11610.72 (48h), 5.33 (72h)
MCF-721.29 (48h)
HepG217.48 (48h), 7.94 (72h)

These results indicate that the compound exhibits potent cytotoxicity, particularly against colon and liver cancer cell lines.

Antimicrobial Activity

Quinazoline derivatives, including this compound, have also been reported to possess antimicrobial properties against both gram-positive and gram-negative bacteria. The chlorinated aromatic ring may enhance the solubility and bioavailability of the compound, contributing to its effectiveness as an antimicrobial agent.

Case Studies and Research Findings

  • Cytotoxic Evaluation : A study evaluated a series of quinazoline derivatives, including this compound, for their cytotoxic effects using MTT assays. The results indicated that compounds with similar structures demonstrated significant cytotoxicity against multiple cancer cell lines, reinforcing the potential therapeutic applications in oncology .
  • Mechanistic Studies : Further investigations utilizing molecular docking and in vitro assays are necessary to elucidate the binding affinities and specific mechanisms by which this compound interacts with its targets. These studies will help clarify its role as a potential inhibitor of critical pathways in cancer progression.

Q & A

Basic: What are the standard synthetic routes for N-(3-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of the quinazoline core followed by functionalization with the acetamide group. Key steps include:

  • Quinazoline formation : Cyclocondensation of anthranilic acid derivatives with nitriles or amides under acidic conditions .
  • Ether linkage : Coupling the quinazoline intermediate with chloroacetyl chloride using base catalysts (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .
  • Final amidation : Reacting the intermediate with 3-chloroaniline in the presence of coupling agents (e.g., EDCI/HOBt) .
    Optimization factors :
    • Temperature control (60–80°C) to minimize side reactions.
    • Solvent selection (DMF or THF) to enhance solubility and reaction efficiency.
    • Catalysts (e.g., palladium for cross-coupling) to improve yield .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and connectivity, with quinazoline protons appearing as distinct singlets (δ 8.5–9.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% typically required for biological assays) .
  • Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., m/z 343.8 [M+H]⁺) .
  • X-ray crystallography : Resolves crystal packing and stereochemistry, often using SHELXL for refinement .

Advanced: How can researchers resolve contradictions in reported biological activities of quinazoline derivatives like this compound?

Contradictions (e.g., variable anticancer efficacy across studies) may arise from:

  • Cell line specificity : Test across multiple lines (e.g., MCF-7 vs. HeLa) to identify target selectivity .
  • Assay conditions : Standardize protocols (e.g., ATP levels in viability assays) to reduce variability.
  • Structural analogs : Compare with derivatives (e.g., N-(3,4-dimethylphenyl)- analogs) to isolate functional group contributions .
  • Dose-response analysis : Use IC₅₀ values to quantify potency differences .

Advanced: What methodologies elucidate the compound’s mechanism of action in cancer pathways?

  • Molecular docking : Simulate binding to hedgehog signaling proteins (e.g., Smoothened receptor) using AutoDock Vina .
  • Kinase inhibition assays : Screen against kinase panels (e.g., EGFR, VEGFR2) to identify targets .
  • Western blotting : Measure downstream protein expression (e.g., Gli1 in hedgehog pathway) post-treatment .
  • Flow cytometry : Assess apoptosis via Annexin V/PI staining in treated cell lines .

Advanced: How can reaction yields be improved during the acetamide coupling step?

  • Coupling agent optimization : Replace EDCI with DCC or HATU for higher efficiency .
  • Solvent polarity : Use DCM instead of THF to stabilize reactive intermediates.
  • Temperature gradients : Perform reactions under reflux (40–50°C) to accelerate kinetics without degradation .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) to isolate high-purity product .

Basic: What are the key chemical stability concerns for this compound under storage?

  • Hydrolysis : The acetamide group is susceptible to acidic/basic conditions. Store in inert atmospheres (N₂) at −20°C .
  • Photodegradation : Protect from UV light using amber vials.
  • Moisture sensitivity : Use desiccants (silica gel) in storage containers .

Advanced: How does structural modification of the quinazoline ring affect bioactivity?

  • Substituent position : 2-methyl groups enhance metabolic stability compared to 4-methyl analogs .
  • Electron-withdrawing groups : Chlorophenyl moieties increase electrophilicity, improving target binding .
  • Heteroatom insertion : Replacing oxygen with sulfur in the ether linkage alters solubility and potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.